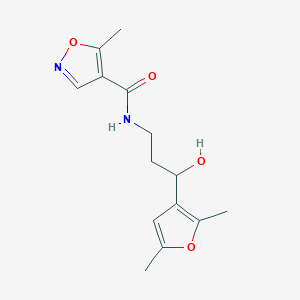![molecular formula C14H15ClN4O B2651517 2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2201828-49-9](/img/structure/B2651517.png)
2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The synthetic route is outlined in the referenced papers . The intermediate 3-chloro-2-hydrazinylpyridine was synthesized by the method reported by previous work . In this step, the key intermediate pyrazole ring was synthesized using ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate as the starting material according to the reference .Molecular Structure Analysis
The molecular formula of the compound is C16H17ClN4O. The molecular weight is 316.79. The structure was confirmed by NMR, MS, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been outlined in the referenced papers . The reactions involve the use of various reagents and catalysts, and the products are confirmed by NMR, MS, and elemental analysis .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
Synthesis Techniques and Biological Activities
Innovative methods involving stirring and sonication have been employed for the synthesis of 2-azetidinones, including derivatives of the compound , demonstrating their potential as central nervous system (CNS) active agents. These compounds have shown promising antidepressant and nootropic activities in pharmacological evaluations, suggesting their utility in developing therapeutic agents for CNS disorders (Thomas et al., 2016).
Antimicrobial and Antifungal Activities
Antimicrobial Screening
Derivatives synthesized from this compound have been tested for their antimicrobial efficacy against various strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. These studies highlight the compound's significant potential in combating bacterial infections (Desai & Dodiya, 2014).
Antitubercular and Antioxidant Properties
Further investigations into pyrimidine-azetidinone analogues derived from this compound have revealed their activities against bacterial and fungal strains, including Mycobacterium tuberculosis, showcasing their potential in designing antibacterial and antituberculosis agents. These compounds have also been studied for their antioxidant properties, contributing to their multifaceted pharmacological profile (Chandrashekaraiah et al., 2014).
Novel Synthetic Approaches and Chemical Properties
Synthetic Methodologies
Research has also focused on developing novel synthetic methodologies for creating imidazo[1,2-a]pyridines through reactions between 2-chloropyridines and 2H-azirines. These studies contribute to the understanding of the compound's chemical behavior and potential for generating structurally diverse derivatives with various biological activities (Vuillermet et al., 2020).
Biological Screening for Agricultural Use
Some derivatives have shown pronounced plant growth stimulating effects, indicating the compound's potential applications beyond pharmacology, possibly in agriculture or botanical sciences (Pivazyan et al., 2019).
Propiedades
IUPAC Name |
2-[[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c1-10-2-3-14(20)19(17-10)9-11-7-18(8-11)13-4-5-16-6-12(13)15/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQFAXKQOJHQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2651435.png)


![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2651442.png)
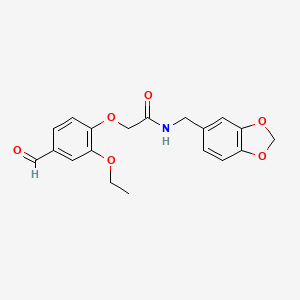
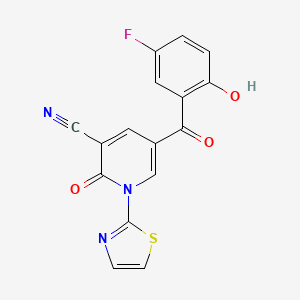
![5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine](/img/structure/B2651445.png)
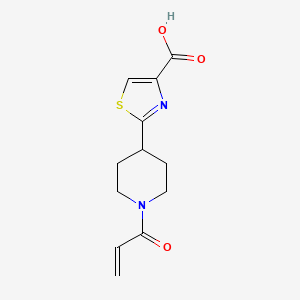
![1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2651447.png)
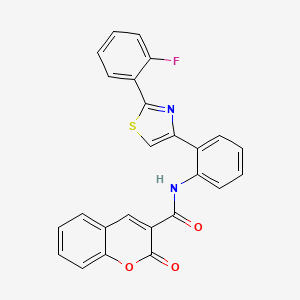
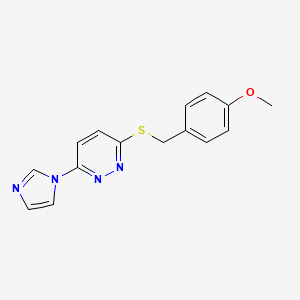
![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2651450.png)

